molecular formula C25H24N4O5 B13390320 N-Fmoc-N5-(pyrazine-2-carbonyl)-L-ornithine

N-Fmoc-N5-(pyrazine-2-carbonyl)-L-ornithine

Cat. No.: B13390320
M. Wt: 460.5 g/mol
InChI Key: IXGWLRHVNNSPOY-UHFFFAOYSA-N
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Description

Fmoc-Orn(Pyrazic)-OH is a compound that belongs to the family of Fmoc-protected amino acids. The Fmoc (9-fluorenylmethyloxycarbonyl) group is widely used in peptide synthesis as a protecting group for the amino function. The compound Fmoc-Orn(Pyrazic)-OH specifically features an ornithine residue with a pyrazine moiety, making it a unique building block for the synthesis of peptides and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Orn(Pyrazic)-OH typically involves the following steps:

    Protection of the Ornithine Residue: The amino group of ornithine is protected using the Fmoc group. This is achieved by reacting ornithine with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

    Introduction of the Pyrazine Moiety: The pyrazine group is introduced through a coupling reaction with a pyrazine derivative. This step often involves the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of Fmoc-Orn(Pyrazic)-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques are commonly employed to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality Fmoc-Orn(Pyrazic)-OH suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Orn(Pyrazic)-OH undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group of ornithine.

    Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptide fragments.

    Substitution Reactions: The pyrazine moiety can undergo substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.

    Coupling: EDC and HOBt are frequently used as coupling reagents to facilitate amide bond formation.

    Substitution: Various nucleophiles can be used to introduce new functional groups onto the pyrazine ring.

Major Products Formed

The major products formed from these reactions include deprotected ornithine derivatives, peptide fragments, and functionalized pyrazine-containing compounds.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-Orn(Pyrazic)-OH is used as a building block for the synthesis of complex peptides and proteins

Biology

In biological research, Fmoc-Orn(Pyrazic)-OH is employed in the study of protein-protein interactions and enzyme-substrate relationships. The pyrazine moiety can serve as a probe for investigating the binding sites and mechanisms of various biomolecules.

Medicine

In medicine, Fmoc-Orn(Pyrazic)-OH is explored for its potential therapeutic applications. Peptides containing this compound have shown promise in drug delivery systems, where the pyrazine group can improve the targeting and release of therapeutic agents.

Industry

In the industrial sector, Fmoc-Orn(Pyrazic)-OH is used in the production of bioactive peptides and materials. Its incorporation into peptide-based hydrogels and scaffolds has applications in tissue engineering and regenerative medicine.

Mechanism of Action

The mechanism of action of Fmoc-Orn(Pyrazic)-OH involves its ability to participate in peptide bond formation and self-assembly processes. The Fmoc group protects the amino function during synthesis, while the pyrazine moiety can interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions facilitate the formation of stable peptide structures and enhance their biological activity.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Orn(Boc)-OH: Contains a Boc (tert-butyloxycarbonyl) protecting group instead of the pyrazine moiety.

    Fmoc-Lys(Pyrazic)-OH: Similar structure but with a lysine residue instead of ornithine.

    Fmoc-Orn(Trt)-OH: Features a trityl (Trt) protecting group instead of the pyrazine moiety.

Uniqueness

Fmoc-Orn(Pyrazic)-OH is unique due to the presence of the pyrazine moiety, which imparts distinct chemical and biological properties. The pyrazine group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable tool in peptide synthesis and biomedical research.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(pyrazine-2-carbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5/c30-23(22-14-26-12-13-27-22)28-11-5-10-21(24(31)32)29-25(33)34-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,12-14,20-21H,5,10-11,15H2,(H,28,30)(H,29,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGWLRHVNNSPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)C4=NC=CN=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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